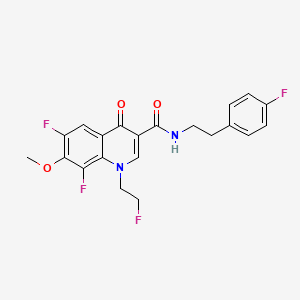
C21H18F4N2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that features multiple functional groups, including fluorophenyl, hydroxyethyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyethyl groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products. Its unique properties could make it valuable in various manufacturing processes.
作用機序
The mechanism by which 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione include other fluorophenyl and trifluoromethyl-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly valuable in research and industrial applications where specific reactivity is required.
特性
分子式 |
C21H18F4N2O3 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
6,8-difluoro-1-(2-fluoroethyl)-N-[2-(4-fluorophenyl)ethyl]-7-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H18F4N2O3/c1-30-20-16(24)10-14-18(17(20)25)27(9-7-22)11-15(19(14)28)21(29)26-8-6-12-2-4-13(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,26,29) |
InChIキー |
JHBWHCYIWWVFBC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=C(C=C3)F)CCF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B14933890.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14933905.png)
![N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B14933906.png)


![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B14933943.png)

![6-(2-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B14933958.png)
![N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14933962.png)
![4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B14933965.png)
![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B14933966.png)

![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933973.png)
